5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene: is an aromatic compound with the molecular formula C7H5ClFNO3 It is characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 5-chloro-2-fluoro-1-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and chloro. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Iron powder and hydrochloric acid, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Amino Derivatives: Reduction of the nitro group yields 5-chloro-2-fluoro-1-methoxy-3-aminobenzene.
Carboxylic Acids: Oxidation of the methoxy group results in 5-chloro-2-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and chloro can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoro-1-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
5-Chloro-2-fluoro-3-nitrobenzene: Lacks the methoxy group, affecting its solubility and chemical behavior.
2-Fluoro-1-methoxy-3-nitrobenzene: Lacks the chloro group, leading to variations in its electrophilic substitution reactions.
Uniqueness
5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
Molecular Formula |
C7H5ClFNO3 |
---|---|
Molecular Weight |
205.57 g/mol |
IUPAC Name |
5-chloro-2-fluoro-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 |
InChI Key |
ODSNAMAQIOSBHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.